Cetirizine Impurity D

Description

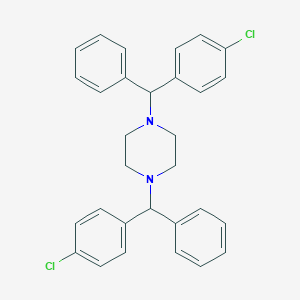

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWYPRSELVIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346451-15-8, 856841-95-7 | |

| Record name | Cetirizine hydrochloride impurity, cetirizine dimer- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346451158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K68SCT4TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of Cetirizine Impurity D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cetirizine Impurity D, a known process-related impurity in the synthesis of the antihistamine, Cetirizine. The structural elucidation of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound and provides detailed experimental protocols for these analytical techniques.

Chemical Structure:

This compound is chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Its structure consists of a central piperazine ring symmetrically substituted at the nitrogen atoms with two (4-chlorophenyl)phenylmethyl groups.

Data Presentation

While the raw spectroscopic data for this compound is typically provided with the purchase of a certified reference standard, this guide presents the expected quantitative data based on its chemical structure. These tables are designed for easy comparison and interpretation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperazine-H | 2.20 - 2.60 | m | 8H |

| Methine-H (CH) | 4.20 - 4.40 | s | 2H |

| Aromatic-H (phenyl) | 7.10 - 7.50 | m | 18H |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

| Piperazine (C-N) | ~ 53 |

| Methine (CH) | ~ 75 |

| Aromatic (C) | 127 - 142 |

| Aromatic (C-Cl) | ~ 132 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₂₈Cl₂N₂ |

| Molecular Weight | 487.47 g/mol |

| Expected [M+H]⁺ | m/z 488.17 |

| Expected [M+Na]⁺ | m/z 510.15 |

Note: The observed m/z values may vary slightly based on the instrument's calibration.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch | 1250 - 1020 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on established analytical practices for pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from other impurities (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-1000.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound reference standard directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

Forced Degradation of Cetirizine: A Technical Guide to Understanding Impurity D Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of cetirizine, with a specific focus on the formation of Impurity D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing and impurity profiling of cetirizine.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3] The goal is to generate a degradation level of 5-20% to ensure that the analytical methods are stability-indicating and to provide insights into the molecule's potential degradation under storage and handling conditions.[1][4]

Cetirizine, a second-generation antihistamine, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. One such critical impurity is Impurity D, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[5] Understanding the conditions leading to its formation is crucial for ensuring the quality, safety, and efficacy of cetirizine-containing drug products.

Experimental Protocols for Forced Degradation of Cetirizine

Detailed methodologies are essential for reproducible forced degradation studies. The following protocols are compiled from various scientific studies and represent common approaches for stressing cetirizine.[4][6][7]

Materials and Equipment

-

Drug Substance: Cetirizine Dihydrochloride

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and solvents (e.g., methanol, acetonitrile, water).

-

Equipment: HPLC system with a UV or DAD detector, pH meter, hot air oven, photostability chamber, reflux flasks.

Stress Conditions

2.2.1. Acid Hydrolysis To induce degradation under acidic conditions, a solution of cetirizine is treated with an acid, typically hydrochloric acid.

-

Procedure: Dissolve a known amount of cetirizine in a solution of 0.1 N HCl.

-

Conditions: The solution is then refluxed at a specific temperature, for example, 60°C for 1 hour.[4]

-

Neutralization: After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).

2.2.2. Base Hydrolysis Similar to acid hydrolysis, this process investigates the drug's stability in an alkaline environment.

-

Procedure: Dissolve cetirizine in a solution of 0.1 N NaOH.

-

Conditions: The solution is then refluxed, for instance, at 60°C for 1 hour.[4]

-

Neutralization: Following the stress period, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).

2.2.3. Oxidative Degradation Oxidative stress testing is crucial as many drug substances are susceptible to oxidation.

-

Procedure: A solution of cetirizine is exposed to an oxidizing agent, commonly hydrogen peroxide.

-

Conditions: A typical condition involves treating the drug solution with 3% H₂O₂ at 60°C for 24 hours.[4]

2.2.4. Thermal Degradation This study assesses the stability of the drug substance at elevated temperatures.

-

Procedure: A solid sample of cetirizine is placed in a hot air oven.

-

Conditions: A common condition is exposure to 70°C for 12 hours.[4]

-

Sample Preparation: After exposure, a solution of a known concentration is prepared for analysis.

2.2.5. Photolytic Degradation Photostability testing evaluates the drug's sensitivity to light.

-

Procedure: A solution of cetirizine is exposed to a light source.

-

Conditions: The sample is exposed to UV light for 24 hours.[4] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data obtained from a forced degradation study on cetirizine hydrochloride.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |

| Acidic | 0.1N HCl | 1 hour | 60°C | 16.46% |

| Alkaline | 0.1N NaOH | 1 hour | 60°C | 32.76% |

| Oxidative | 3% H₂O₂ | 24 hours | 60°C | 27.46% |

| Photolytic | UV light | 24 hours | Ambient | 11.36% |

| Thermal | Dry heat | 12 hours | 70°C | 17.05% |

Data adapted from a study by Kumar et al. (2021).[4]

Formation of Impurity D

Impurity D, identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a dimeric impurity of cetirizine.[5] Its formation is particularly noted under oxidative stress conditions.

Proposed Mechanism of Formation

While the precise, step-by-step mechanism for the formation of Impurity D from cetirizine under forced degradation is not extensively detailed in the literature, a plausible pathway can be proposed based on the principles of organic chemistry and the known reactivity of the involved functional groups.

The formation of this dimer likely proceeds through a free radical mechanism initiated by the oxidizing agent.

-

Initiation: The oxidizing agent (e.g., from H₂O₂) abstracts a hydrogen atom from the benzylic carbon of the 4-chlorobenzhydryl group of a cetirizine molecule, forming a stabilized benzylic radical.

-

Propagation/Dimerization: Two of these benzylic radicals can then couple to form a new carbon-carbon bond, leading to the dimeric structure of Impurity D. This dimerization would involve the cleavage of the bond connecting the benzhydryl group to the piperazine ring.

-

Alternative Pathway: Another possibility involves the initial cleavage of the C-N bond between the benzhydryl group and the piperazine ring, forming a 4-chlorobenzhydryl cation. This cation could then react with another molecule of a degradation intermediate containing the piperazine ring, or two 4-chlorobenzhydrylpiperazine radicals could dimerize.

Further mechanistic studies, including the use of radical scavengers and detailed structural elucidation of intermediates, would be necessary to definitively confirm this proposed pathway.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Caption: Workflow for the forced degradation study of cetirizine.

Proposed Formation Pathway of Impurity D

Caption: Proposed radical-mediated formation of Impurity D.

Conclusion

This technical guide has provided a detailed overview of the forced degradation of cetirizine, with a particular focus on the formation of Impurity D. By understanding the experimental conditions that lead to the formation of this and other degradation products, drug development professionals can develop more robust formulations and analytical methods to ensure the stability and safety of cetirizine products. The proposed mechanism for Impurity D formation provides a basis for further investigation into the degradation pathways of cetirizine.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. mdpi.com [mdpi.com]

- 4. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of a Cetirizine Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the structural elucidation of a critical process-related impurity in the synthesis of Cetirizine: the Cetirizine Dimer Impurity, formally identified as Cetirizine EP Impurity D. While Cetirizine is a widely used second-generation antihistamine, ensuring its purity and the absence of potentially harmful related substances is paramount for pharmaceutical safety and efficacy.[1] This guide details a systematic approach to the identification, isolation, and characterization of this specific dimeric impurity.

Introduction to Cetirizine and its Impurities

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent H1-receptor antagonist. The synthesis of such a complex molecule can inadvertently lead to the formation of various impurities, which can arise from starting materials, intermediates, or degradation products.[2] The "Cetirizine Dimer Impurity," also designated as Cetirizine EP Impurity D, is a known process-related impurity with the chemical name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[3][4] Its presence in the final drug substance must be carefully controlled to meet stringent regulatory standards.

Proposed Formation Pathway

The Cetirizine Dimer Impurity is likely formed during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A plausible pathway involves the reaction of two molecules of (4-chlorophenyl)phenylmethyl chloride with one molecule of piperazine, where both nitrogen atoms of the piperazine ring are alkylated. This typically occurs as a side reaction if the stoichiometry and reaction conditions are not strictly controlled.

Analytical Workflow for Structure Elucidation

The structural elucidation of an unknown impurity follows a logical and systematic workflow, beginning with detection and progressing through isolation to detailed spectroscopic characterization.

Experimental Protocols

The following sections detail the experimental methodologies for the analysis and characterization of the Cetirizine Dimer Impurity.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating HPLC method is crucial for separating the dimer impurity from the main Cetirizine peak and other related substances.[5]

Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the Cetirizine drug substance in the mobile phase to a concentration of 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

LC-MS is employed to determine the molecular weight of the impurity, providing the first crucial piece of information for its identification.

Protocol:

-

LC System: Utilize the HPLC conditions described in section 4.1.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

-

Scan Range: m/z 100-1000.

-

Data Analysis: Extract the mass spectrum for the impurity peak detected in the HPLC chromatogram. The protonated molecule [M+H]⁺ is expected. For the Cetirizine Dimer Impurity (C₃₀H₂₈Cl₂N₂), the expected monoisotopic mass is approximately 486.16 g/mol , so the [M+H]⁺ ion would be observed around m/z 487.17. The characteristic isotopic pattern for two chlorine atoms should also be visible.

Preparative HPLC for Impurity Isolation

To obtain a sufficient quantity of the pure impurity for definitive spectroscopic analysis (e.g., NMR), isolation by preparative HPLC is necessary.

Protocol:

-

Column: A larger-scale C18 preparative column.

-

Method Scaling: Scale up the analytical HPLC method (section 4.1), adjusting the flow rate and injection volume for the larger column dimensions.

-

Fraction Collection: Collect the eluent corresponding to the impurity peak based on UV detection.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

-

Data Presentation and Interpretation

The data gathered from the analytical techniques described above are compiled to build a complete picture of the impurity's structure.

Chromatographic and Mass Spectrometry Data

| Parameter | Cetirizine API | Cetirizine Dimer Impurity |

| Typical HPLC Retention Time (min) | ~ 8.5 | ~ 15.2 |

| Observed [M+H]⁺ (m/z) | 389.16 | 487.17 |

| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₃₀H₂₈Cl₂N₂ |

| Molecular Weight ( g/mol ) | 388.89 | 487.46 |

Table 1: Comparative analytical data for Cetirizine and its Dimer Impurity.

Spectroscopic Data (¹H NMR)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Proposed Assignment |

| ~ 7.20 - 7.40 | Multiplet | 18H | Aromatic protons (C₆H₅ and C₆H₄Cl) |

| ~ 4.25 | Singlet | 2H | Methine protons (-CH-) |

| ~ 2.40 - 2.60 | Multiplet | 8H | Piperazine protons (-CH₂-) |

Table 2: Hypothetical ¹H NMR data for the isolated Cetirizine Dimer Impurity in CDCl₃. Note: Actual chemical shifts may vary.

The symmetrical nature of the dimer is evident in the ¹H NMR spectrum, which would show fewer unique signals than a non-symmetrical structure of similar size. The integration values are key to confirming the presence of two (4-chlorophenyl)phenylmethyl groups attached to the central piperazine ring. Further confirmation is achieved through ¹³C and 2D NMR experiments.

Conclusion

The structural elucidation of impurities like the Cetirizine Dimer is a critical component of pharmaceutical development and quality control. A combination of chromatographic separation and powerful spectroscopic techniques provides an unambiguous pathway to identify and characterize such structures. This guide outlines a robust and systematic approach that ensures the purity, safety, and quality of the final Cetirizine active pharmaceutical ingredient. By understanding the formation and structure of such impurities, synthesis processes can be optimized to minimize their presence, leading to a safer and more effective medication.

References

An In-depth Technical Guide to the Identification of Process-Related Impurities in Cetirizine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of process-related impurities in the synthesis of Cetirizine. The purity of an Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy, making impurity profiling an essential aspect of drug development and manufacturing.[1][2] Different synthetic routes can result in varied impurity profiles, necessitating a thorough risk assessment and the implementation of robust analytical methods to ensure product quality.[3]

Cetirizine Synthesis and the Origin of Impurities

Cetirizine, a second-generation antihistamine, can be synthesized through various routes.[4] Impurities can be introduced from starting materials, intermediates, reagents, or side reactions during the synthesis process.[5] A common synthetic pathway involves the reaction of an ethanolic precursor with a haloacetate.

The diagram below illustrates a representative synthesis route for Cetirizine, highlighting the key steps where impurities may form.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Non-target impurity profiling of marketplace Cetirizine using high-resolution mass spectrometry and multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Risk assessment report of potential impurities in cetirizine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

The Genesis of a Dimer: Unraveling the Origin of Cetirizine Impurity D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cetirizine, a widely used second-generation antihistamine, is valued for its efficacy and favorable safety profile. However, like any synthetically derived active pharmaceutical ingredient (API), its purity is of paramount importance. One critical impurity that requires careful control during the manufacturing process is Cetirizine Impurity D, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. This technical guide delves into the origins of this "dimer" impurity, providing a comprehensive understanding of its formation mechanism, analytical detection, and strategies for its control.

Chemical Identity and Structure

This compound is a symmetrical molecule formed by the substitution of two (4-chlorophenyl)phenylmethyl groups onto the nitrogen atoms of a central piperazine ring. Its structure is a direct consequence of a side reaction that can occur during the synthesis of a key intermediate of Cetirizine.

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Chemical Structure |

| Cetirizine | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | C₂₁H₂₅ClN₂O₃ | 388.89 g/mol | [Insert Chemical Structure of Cetirizine] |

| This compound | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C₃₀H₂₈Cl₂N₂ | 487.47 g/mol | [Insert Chemical Structure of this compound] |

The Synthetic Pathway of Cetirizine and the Emergence of Impurity D

The most common synthetic routes for Cetirizine involve the key intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. The formation of this compound is intrinsically linked to the synthesis of this intermediate. A prevalent method for synthesizing 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is the reaction of 4-chlorobenzhydryl chloride with piperazine.

This reaction is a nucleophilic substitution where the nitrogen atoms of piperazine attack the benzylic carbon of 4-chlorobenzhydryl chloride. However, since piperazine has two reactive secondary amine groups, it can react with one or two molecules of 4-chlorobenzhydryl chloride.

The primary, desired reaction is the mono-alkylation of piperazine to yield 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. However, a competing side reaction, the di-alkylation of piperazine, leads to the formation of this compound.

Mechanism of Formation: A Tale of Stoichiometry and Reaction Conditions

The formation of this compound is a classic example of a competing reaction in organic synthesis. The key factors influencing the prevalence of this impurity are:

-

Stoichiometry of Reactants: An excess of piperazine relative to 4-chlorobenzhydryl chloride favors the formation of the desired mono-alkylated product. Conversely, a stoichiometric ratio closer to 1:2 (piperazine:4-chlorobenzhydryl chloride) or localized areas of high 4-chlorobenzhydryl chloride concentration will increase the likelihood of the di-alkylation reaction, thus generating more Impurity D.

-

Reaction Conditions:

-

Temperature: Higher reaction temperatures can increase the rate of both the desired and undesired reactions. The relative activation energies of the two pathways will determine the effect of temperature on the impurity profile.

-

Reaction Time: Prolonged reaction times, especially in the presence of unreacted 4-chlorobenzhydryl chloride, can provide more opportunity for the second alkylation to occur.

-

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, potentially affecting local concentrations and reaction rates.

-

Base: In some synthetic variations, a base is used to scavenge the HCl formed during the reaction. The nature and strength of the base can impact the reaction kinetics and selectivity.

-

Experimental Protocols for Detection and Quantification

The monitoring and control of this compound are typically achieved using High-Performance Liquid Chromatography (HPLC). A general experimental protocol for the detection and quantification of this impurity in the drug substance is outlined below.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference standards for Cetirizine and this compound.

-

Acetonitrile (HPLC grade).

-

Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

2. Chromatographic Conditions (Illustrative Example):

| Parameter | Condition |

| Mobile Phase | A mixture of phosphate buffer, acetonitrile, and methanol. The exact ratio should be optimized for resolution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase components) at a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Cetirizine drug substance in the diluent to a known concentration.

4. Analytical Procedure:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks for Cetirizine and Impurity D based on their retention times compared to the reference standards.

-

Quantify the amount of Impurity D in the drug substance using the peak area from the chromatogram and comparing it to the peak area of the standard solution.

5. System Suitability:

-

Perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

A Proactive Approach to Impurity Control

Understanding the origin of this compound allows for the implementation of a proactive control strategy during the drug development and manufacturing process.

Key control points include:

-

Raw Material Control: Ensuring the purity of starting materials, particularly piperazine.

-

Process Parameter Optimization: Carefully controlling the stoichiometry of reactants, temperature, and reaction time during the synthesis of the 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine intermediate.

-

In-Process Controls (IPCs): Implementing analytical monitoring during the reaction to track the formation of Impurity D and ensure it remains below a specified limit.

-

Purification Procedures: Developing robust purification methods, such as recrystallization or chromatography, to effectively remove any Impurity D that may have formed.

By understanding the fundamental chemistry of its formation and implementing rigorous analytical controls, manufacturers can ensure the production of high-purity Cetirizine, meeting the stringent quality standards required for pharmaceutical products. This in-depth knowledge is crucial for researchers, scientists, and drug development professionals dedicated to delivering safe and effective medicines.

An In-depth Technical Guide to the Degradation Pathways of Cetirizine, Focusing on Dimer Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cetirizine, with a specific focus on the formation of dimeric impurities. It consolidates data from various studies to offer detailed experimental protocols, quantitative analysis of degradation kinetics, and visual representations of degradation pathways and experimental workflows.

Executive Summary

Cetirizine, a widely used second-generation antihistamine, is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. While the primary degradation products are often simple modifications of the parent molecule, such as the N-oxide, the formation of dimeric impurities has also been identified. These dimers are typically process-related impurities but can also potentially form under specific degradation conditions. Understanding the formation pathways and analytical detection of these dimers is crucial for ensuring the quality, safety, and efficacy of cetirizine drug products. This guide delves into the known degradation pathways, provides detailed methodologies for their investigation, and presents quantitative data to support stability studies.

Cetirizine Degradation Pathways and Dimer Formation

Cetirizine's degradation can be induced by several factors, leading to a variety of degradation products. The most commonly reported degradation occurs under oxidative and acidic conditions.

Oxidative Degradation

Oxidative stress is a significant factor in cetirizine degradation. The primary product of oxidation is Cetirizine N-oxide .[1][2][3] This occurs at the tertiary amine of the piperazine ring. The reaction is often mediated by peroxides or other oxidizing agents.[1][2]

Acid and Base Hydrolysis

Cetirizine is relatively stable under basic conditions but shows instability in acidic solutions, particularly at elevated temperatures.[4] Forced degradation studies have shown that cetirizine degrades in the presence of strong acids like hydrochloric acid.[4][5]

Photodegradation

Exposure to UV light can also lead to the degradation of cetirizine. Studies have shown that photolytic degradation can occur, contributing to the overall impurity profile.

Dimer Formation

A key area of interest for impurity profiling is the formation of dimers. Two notable dimeric impurities have been identified for cetirizine:

-

Cetirizine EP Impurity D (Cetirizine Dimer Impurity) : Chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine .[6][7][8][9][10] This impurity is characterized by the joining of two (4-chlorophenyl)phenylmethyl groups to the piperazine ring.

-

(±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid : This impurity involves the linkage of two cetirizine-like structures.[11]

These dimers are often considered process-related impurities, arising from the synthesis of cetirizine, rather than direct degradation products from stress conditions. However, their potential formation during long-term storage or under specific stress conditions cannot be entirely ruled out.

Visualization of Degradation and Dimerization Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation and potential dimerization pathways of cetirizine.

Quantitative Data on Cetirizine Degradation

The following tables summarize quantitative data from forced degradation studies of cetirizine.

Table 1: Summary of Cetirizine Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |

| Acidic | 0.1N HCl | 70°C | 12 hrs | 16.75% | [12] |

| Alkaline | 0.1N NaOH | 70°C | 12 hrs | 35.62% | [12] |

| Oxidative | 3% H₂O₂ | Room Temp | 12 hrs | 10.35% | [12] |

| Thermal | Dry Heat | 70°C | 12 hrs | 5.25% | [12] |

| Photolytic | UV Light | Room Temp | 12 hrs | 3.5% | [12] |

| Acidic | 2 M HCl | 70-90°C | - | Pseudo-first-order kinetics | [4] |

| Oxidative | 0.5% H₂O₂ | 50-80°C | - | Pseudo-first-order kinetics | [4] |

| UV/Chlorine | 100 µM free chlorine | - | 10 min | 84.9% | [13] |

Table 2: Kinetic Data for Cetirizine Degradation

| Degradation Condition | Rate Constant (k) | Order of Reaction | Temperature | Reference |

| Acidic (2 M HCl) | Varies with temp. | Pseudo-first-order | 70-90°C | [4] |

| Oxidative (0.5% H₂O₂) | Varies with temp. | Pseudo-first-order | 50-80°C | [4] |

| UV/Chlorine | 0.19 ± 0.01 min⁻¹ | - | - | [13] |

| Direct UV irradiation | 0.08 ± 0.01 min⁻¹ | - | - | [13] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and analytical procedures for cetirizine.

Forced Degradation Studies Protocol

This protocol is a composite based on several cited methods.[5][12]

Objective: To induce degradation of cetirizine under various stress conditions to identify potential degradation products and assess the stability of the drug substance.

Materials:

-

Cetirizine dihydrochloride bulk powder

-

Hydrochloric acid (HCl), 0.1 M and 2 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Hot air oven

-

UV chamber

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh 10 mg of cetirizine dihydrochloride and transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the appropriate solvent (e.g., mobile phase or water) to get a concentration of 1000 µg/mL.

-

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 70°C for 12 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 70°C for 12 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 12 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the powdered cetirizine dihydrochloride in a petri dish and keep it in a hot air oven at 70°C for 12 hours.

-

After the specified time, weigh 10 mg of the heat-treated sample, dissolve it in 10 mL of mobile phase, and then dilute to a final concentration of 100 µg/mL.

-

-

Photolytic Degradation:

-

Expose the powdered cetirizine dihydrochloride to UV light (254 nm) in a UV chamber for 12 hours.

-

After exposure, weigh 10 mg of the sample, dissolve it in 10 mL of mobile phase, and then dilute to a final concentration of 100 µg/mL.

-

-

Analysis:

-

Analyze all the stressed samples, along with a non-stressed control sample, by the validated HPLC method described below.

-

Stability-Indicating HPLC Method

This method is adapted from validated procedures for the analysis of cetirizine and its degradation products.[4][5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Symmetry C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Method Validation Parameters:

-

Linearity: Establish a calibration curve over a concentration range of 1-20 µg/mL. The correlation coefficient (r²) should be > 0.999.[4]

-

Precision: Assess repeatability and intermediate precision. The relative standard deviation (RSD) should be less than 2%.

-

Accuracy: Determine the recovery of the drug substance at different concentration levels.

-

Specificity: Ensure the method can resolve cetirizine from its degradation products and any potential impurities.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a typical method, LOD might be around 0.2 µg/mL and LOQ around 1 µg/mL.[4]

Experimental and Analytical Workflow Visualization

The following diagram illustrates a typical workflow for a cetirizine forced degradation study.

Conclusion

The stability of cetirizine is a critical aspect of its pharmaceutical development and quality control. While oxidative and acidic degradation pathways leading to products like Cetirizine N-oxide are well-documented, the formation of dimeric impurities, such as Cetirizine EP Impurity D, also warrants careful consideration. These dimers are often process-related but their potential to form under stress conditions should be evaluated. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the degradation of cetirizine, identify and quantify impurities, and ensure the development of stable and safe pharmaceutical formulations. Further research into the precise mechanisms of dimer formation under various conditions would be beneficial for a more complete understanding of cetirizine's stability profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 7. htsbiopharma.com [htsbiopharma.com]

- 8. drjcrbio.com [drjcrbio.com]

- 9. epichem.com [epichem.com]

- 10. padmlab.com [padmlab.com]

- 11. Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. pharmacyjournal.in [pharmacyjournal.in]

- 13. Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment: Experimental and Quantum Chemical Studies [mdpi.com]

Isolation and purification of Cetirizine Impurity D from bulk drug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the successful isolation and purification of Cetirizine Impurity D from the bulk drug substance. Cetirizine, a widely used second-generation antihistamine, can contain various impurities that arise during its synthesis or degradation. Among these, this compound, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a significant process-related impurity that requires careful monitoring and control to ensure the safety and efficacy of the final drug product.

This guide details the essential steps for isolating and purifying this compound, with a focus on preparative high-performance liquid chromatography (HPLC). It also covers the analytical techniques necessary for the characterization and purity assessment of the isolated impurity. The information presented here is intended to equip researchers and drug development professionals with the knowledge to develop robust purification strategies and obtain highly pure reference standards for analytical method development and validation.

Understanding this compound

This compound is a dimeric impurity formed during the synthesis of Cetirizine. Its presence in the bulk drug is a critical quality attribute that must be controlled within the limits specified by regulatory authorities.

Chemical Structure:

-

Systematic Name: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine

-

Synonyms: Cetirizine Dimer Impurity, Meclozine EP Impurity F

-

Molecular Formula: C₃₀H₂₈Cl₂N₂

-

Molecular Weight: 487.47 g/mol

The formation of this impurity is often associated with specific synthetic routes and reaction conditions. Forced degradation studies under oxidative stress conditions have also been shown to potentially lead to the formation of various degradation products, highlighting the importance of controlled manufacturing and storage conditions.

Analytical and Preparative Chromatography

High-performance liquid chromatography (HPLC) is the primary technique for both the detection and quantification of this compound in the bulk drug and for its isolation at a preparative scale.

Analytical Method for Detection

A validated analytical HPLC method is the first step in any purification workflow to confirm the presence and retention time of the target impurity. Several analytical methods have been reported for the analysis of cetirizine and its impurities.[1][2][3]

Table 1: Typical Analytical HPLC Parameters for Cetirizine Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of phosphate buffer, acetonitrile, and methanol |

| Detection | UV at 230 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Preparative HPLC for Isolation and Purification

While analytical HPLC provides quantitative data, preparative HPLC is employed to isolate a sufficient quantity of the impurity for use as a reference standard. The principles of separation remain the same, but the scale and some parameters are adjusted to handle larger sample loads. The isolation of other process-related impurities from cetirizine using preparative HPLC has been successfully demonstrated, providing a strong basis for its application to Impurity D.[4]

Table 2: Proposed Preparative HPLC Parameters for this compound Isolation

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 250 mm x 21.2 mm, 10 µm) | Larger diameter and particle size for higher loading capacity. |

| Mobile Phase | Acetonitrile and Water | A simple, volatile mobile phase facilitates easy removal from the collected fractions. Gradient elution may be required for optimal separation. |

| Detection | UV at 230 nm | Non-destructive detection to monitor the elution of the impurity. |

| Flow Rate | 15-25 mL/min | Higher flow rate suitable for the larger column dimensions. |

| Sample Preparation | Dissolve the crude cetirizine bulk drug in the mobile phase at a high concentration. | To maximize the amount of impurity loaded onto the column in each run. |

| Fraction Collection | Triggered by UV signal corresponding to the retention time of Impurity D. | To selectively collect the fraction containing the target impurity. |

Experimental Protocols

General Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol for Preparative HPLC

-

System Preparation: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known quantity of the crude cetirizine bulk drug in the initial mobile phase composition. The concentration should be as high as possible without causing precipitation.

-

Injection: Inject a large volume of the prepared sample onto the preparative column.

-

Elution: Run the gradient or isocratic elution program to separate the components.

-

Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the peak of this compound, which would have been previously identified by analytical HPLC.

-

Post-Processing: Combine the collected fractions containing the impurity. Remove the mobile phase solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting solid residue under high vacuum to obtain the isolated this compound.

Characterization and Purity Assessment

Once isolated, the purity of this compound must be assessed, and its chemical structure confirmed.

Purity Assessment

The purity of the isolated fraction should be determined using the validated analytical HPLC method. The chromatogram should show a single major peak corresponding to this compound.

Table 3: Purity Assessment Data

| Parameter | Specification |

| Purity by HPLC | ≥ 98% |

| Single Maximum Unknown Impurity | ≤ 0.5% |

| Total Unknown Impurities | ≤ 1.0% |

Structural Characterization

The identity of the isolated impurity is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₃₀H₂₈Cl₂N₂), the expected [M+H]⁺ ion would be around m/z 487.47.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of aromatic and piperazine ring protons.

-

¹³C NMR: Shows the number and types of carbon atoms, confirming the carbon skeleton of the molecule.

-

Vendors of this compound reference standards typically provide a Certificate of Analysis that includes this characterization data.[5][6]

Logical Relationship of Purification and Analysis

The following diagram illustrates the logical relationship between the purification process and the analytical characterization.

Caption: Relationship between purification and analytical characterization.

Conclusion

The isolation and purification of this compound from the bulk drug is a critical step in ensuring the quality and safety of the final pharmaceutical product. Preparative HPLC is a powerful technique for this purpose, allowing for the separation and collection of the impurity in high purity. The detailed protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully isolate, purify, and characterize this compound, thereby facilitating robust analytical method development and ensuring compliance with regulatory standards.

References

- 1. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry | Semantic Scholar [semanticscholar.org]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. allmpus.com [allmpus.com]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Cetirizine Impurity D

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the relief of allergy symptoms. During its synthesis and storage, impurities can develop, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity.[1][2][3][4] This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Method Summary

The developed HPLC method is isocratic, utilizing a C18 stationary phase and a mobile phase composed of a phosphate buffer and acetonitrile. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. Forced degradation studies were conducted to ensure the stability-indicating nature of the method.[5][6][7]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.5 with diluted ortho-phosphoric acid) : Acetonitrile (60:40 v/v)[8] |

| Flow Rate | 1.0 mL/min[8][9][10] |

| Column Temperature | 40°C[10] |

| Detection Wavelength | 230 nm[6][8][9] |

| Injection Volume | 10 µL[10] |

| Run Time | Approximately 15 minutes |

2. Preparation of Solutions

-

Diluent: Mobile phase is used as the diluent.

-

Standard Stock Solution of Cetirizine (500 µg/mL): Accurately weigh about 50 mg of Cetirizine hydrochloride reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

-

Spiked Standard Solution (for Specificity and Accuracy): Prepare a solution containing a known concentration of Cetirizine (e.g., 500 µg/mL) and spike it with a known concentration of this compound (e.g., 2.5 µg/mL).[9]

-

Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Cetirizine drug substance.[5][6]

-

Acid Degradation: Treat 50 mg of Cetirizine with 5 mL of 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 5 mL of 0.1 M NaOH, and dilute to 100 mL with diluent.

-

Base Degradation: Treat 50 mg of Cetirizine with 5 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 5 mL of 0.1 M HCl, and dilute to 100 mL with diluent.

-

Oxidative Degradation: Treat 50 mg of Cetirizine with 5 mL of 30% hydrogen peroxide at room temperature for 24 hours. Dilute to 100 mL with diluent.[6]

-

Thermal Degradation: Keep 50 mg of Cetirizine in a hot air oven at 105°C for 24 hours. Cool and prepare a 500 µg/mL solution in diluent.[6]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (for Cetirizine peak) | ≤ 2.0 | 1.2 |

| Theoretical Plates (for Cetirizine peak) | ≥ 2000 | 4500 |

| %RSD for five replicate injections | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference from placebo or degradation products at the retention time of Impurity D. | Complies |

| Linearity (for Impurity D) | ||

| Range | 0.25 - 5 µg/mL[6] | 0.25 - 5 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999[6] | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0%[6] | 99.5% - 101.2% |

| Precision (%RSD) | ||

| Repeatability (n=6) | ≤ 2.0% | 0.9% |

| Intermediate Precision (n=6) | ≤ 2.0% | 1.1% |

| Limit of Detection (LOD) | - | 0.08 µg/mL |

| Limit of Quantitation (LOQ) | - | 0.25 µg/mL |

| Robustness | %RSD ≤ 2.0% for minor changes in method parameters. | Complies |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

References

- 1. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 2. allmpus.com [allmpus.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Cetirizine EP Impurity D | 346451-15-8 [chemicea.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]

Application Note: Rapid UPLC Method for the Analysis of Cetirizine Impurity D

Introduction

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies, hay fever, and urticaria.[1][2] As with any pharmaceutical product, ensuring the purity and safety of the active pharmaceutical ingredient (API) is critical. Regulatory bodies require stringent control over impurities. Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity or degradation product.[3][4][5] This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in cetirizine hydrochloride drug substances. The method is designed to be stability-indicating, capable of resolving Impurity D from the main cetirizine peak and other potential degradation products.[6][7]

Experimental Protocols

Instrumentation and Software:

-

UPLC System with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

-

Chromatography Data Software (CDS) for data acquisition and processing.

Chemicals and Reagents:

-

Acetonitrile (UPLC grade)

-

Methanol (UPLC grade)

-

Sodium Dihydrogen Phosphate

-

Phosphoric Acid

-

Purified water

-

Cetirizine Hydrochloride Reference Standard

-

This compound Reference Standard

Chromatographic Conditions:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate in water, pH adjusted to 3.8 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table Below |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 232 nm |

| Injection Volume | 1.0 µL |

| Run Time | 5 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 3.0 | 30 | 70 |

| 3.5 | 30 | 70 |

| 4.0 | 70 | 30 |

| 5.0 | 70 | 30 |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 2 µg/mL.

-

Sample Solution: Accurately weigh and dissolve approximately 25 mg of the cetirizine hydrochloride sample in the mobile phase in a 25 mL volumetric flask. Dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL.

-

Spiked Sample Solution (for method development and validation): Prepare a sample solution as described above and spike it with a known amount of this compound standard solution.

Experimental Workflow

References

- 1. shimadzu.com [shimadzu.com]

- 2. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Cetirizine EP Impurity D | 346451-15-8 | SynZeal [synzeal.com]

- 4. allmpus.com [allmpus.com]

- 5. Cetirizine EP Impurity D | 346451-15-8 [chemicea.com]

- 6. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stability-Indicating Assay Method for Cetirizine and its Impurities: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for a stability-indicating assay method for Cetirizine and its impurities. The information is compiled and adapted from various validated methods to ensure robustness and reliability for research and quality control purposes.

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.[1] A stability-indicating assay is crucial to ensure the quality, safety, and efficacy of pharmaceutical products by demonstrating that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for this purpose.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method has been developed to separate Cetirizine from its potential degradation products formed under various stress conditions.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Cetirizine and its impurities.

| Parameter | Recommended Conditions |

| Column | Symmetry C18 (dimensions not specified)[2][3] or Eclipse XDB C8, 150 mm x 4.6 mm, 5 µm[4] |

| Mobile Phase | Acetonitrile and 0.2 M potassium phosphate dibasic buffer (pH 7.0) (35:65 v/v)[4] or 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH 3.5)[2][3] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 230 nm[4] |

| Injection Volume | 25 µL[4] |

| Column Temperature | 30°C[4] |

| Internal Standard (optional) | Salicylic acid[1] |

Method Validation Summary

The analytical method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

| Validation Parameter | Typical Results |

| Linearity Range | 1-20 µg/mL (r² > 0.999)[2][3] |

| Limit of Detection (LOD) | 0.056 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.25 µg/mL[4] |

| Accuracy (Recovery) | ~99%[2] |

| Precision (RSD) | < 1.5% (within-day and between-day)[2][3] |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Cetirizine is subjected to various stress conditions to induce degradation.

Summary of Degradation Behavior

The following table summarizes the typical degradation of Cetirizine under different stress conditions.

| Stress Condition | Reagent and Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 105°C[4] or 2 M HCl at 70-90°C[2][3] | Significant degradation observed[2][3] |

| Base Hydrolysis | 0.1 M NaOH at 105°C[4] | Generally stable[2] |

| Oxidative Degradation | 0.5% H₂O₂ at 50-80°C[2][3] | Significant degradation observed[2][3] |

| Thermal Degradation | Dry heat at 70°C for 12 hours[5] | Degradation observed[5] |

| Photolytic Degradation | Exposure to UV light for 24 hours[5] | Degradation observed[5][6] |

One of the primary degradation products under oxidative stress has been identified as Cetirizine N-oxide.[7]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine hydrochloride reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of a known concentration (e.g., 5000 µg/mL).[2]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 1-20 µg/mL).[2]

Sample Preparation: For tablet dosage forms, crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Cetirizine and transfer it to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

Forced Degradation Protocol

Acid Hydrolysis: To a known concentration of Cetirizine solution, add 0.1 M HCl and heat at 105°C for a specified period.[4] After cooling, neutralize the solution with an appropriate amount of base and dilute with the mobile phase to the desired concentration before injection.

Base Hydrolysis: To a known concentration of Cetirizine solution, add 0.1 M NaOH and heat at 105°C for a specified period.[4] After cooling, neutralize the solution with an appropriate amount of acid and dilute with the mobile phase to the desired concentration before injection.

Oxidative Degradation: To a known concentration of Cetirizine solution, add 3% H₂O₂ and keep at room temperature or heat at a specified temperature (e.g., 60°C) for a defined time.[5] Dilute with the mobile phase to the desired concentration before injection.

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.[5] After exposure, dissolve the sample in the mobile phase to achieve the desired concentration.

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., near UV light for 24 hours) in a photostability chamber.[5] A control sample should be kept in the dark. After exposure, dilute the sample with the mobile phase if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Cetirizine.

Caption: General workflow for the stability-indicating assay of Cetirizine.

Cetirizine Degradation Logic

The diagram below outlines the logical relationship between stress conditions and the degradation of Cetirizine.

Caption: Logical overview of Cetirizine stability under various stress conditions.

References

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. Mechanistic Insight into Degradation of Cetirizine under UV/Chlorine Treatment: Experimental and Quantum Chemical Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Cetirizine Impurity D in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific LC-MS/MS method for the quantification of Cetirizine Impurity D (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine) in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for the analysis of this critical process-related impurity in pharmacokinetic and toxicokinetic studies. The method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Cetirizine is a widely used second-generation antihistamine. During its synthesis and storage, various impurities can be formed. This compound, also known as Cetirizine Dimer Impurity, is a potential process-related impurity.[1][2] Its chemical name is 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1][2] Regulatory guidelines necessitate the monitoring and quantification of such impurities in both the drug substance and biological matrices during drug development to ensure patient safety. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents

-

This compound reference standard

-

Cetirizine-d8 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Cetirizine-d8 (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Cetirizine-d8 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Label polypropylene tubes for blank, calibration standards, and unknown samples.

-

Add 100 µL of human plasma to the appropriately labeled tubes.

-

Spike 10 µL of the respective this compound working standard solution to the calibration standard tubes. Add 10 µL of 50:50 acetonitrile:water to the blank and unknown sample tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL Cetirizine-d8) to all tubes except the blank. Add 20 µL of 50:50 acetonitrile:water to the blank.

-

Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

2.5.1. Liquid Chromatography

The following are typical starting conditions and may require optimization:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

2.5.2. Mass Spectrometry

The mass spectrometer should be operated in positive ion electrospray ionization mode. The following are proposed MRM transitions and starting parameters that require optimization for the specific instrument used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Proposed MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 487.2 | 167.1 | 100 | To be optimized |

| 201.1 | 100 | To be optimized | ||

| Cetirizine-d8 (IS) | 397.3 | 201.1 | 100 | To be optimized |